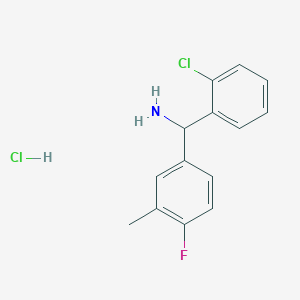

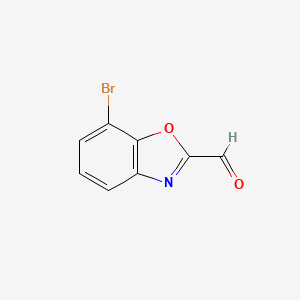

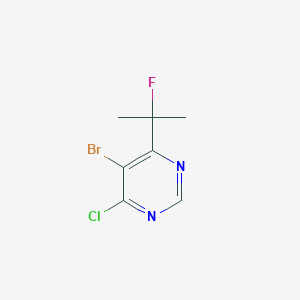

![molecular formula C8H7ClN2O B1455453 7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-40-2](/img/structure/B1455453.png)

7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine

Overview

Description

“7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the linear formula C8H7O1N2Cl1 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=NC (OC)=CC2=C1NC=C2 . The InChI key is BFDLYXBWYQGPMS-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the chemical reactions of similar 1H-pyrrolo[2,3-b]pyridine derivatives .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Versatile Building Blocks for Heterocycle Synthesis

7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds due to its reactive chloro and methoxy groups. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindole derivatives through nucleophilic displacement, highlighting its importance in medicinal chemistry for the development of novel compounds with potential biological activities (Figueroa‐Pérez et al., 2006).

Synthesis of Methoxylated Pyrrolin-2-ones

The chemical structure of this compound allows for the rearrangement and synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable intermediates in the preparation of agrochemicals or medicinal compounds, demonstrating the compound's role in producing functionalized molecules for various applications (Ghelfi et al., 2003).

Preparation of Fused Heterocycles

It is also a key intermediate in the synthesis of complex fused heterocyclic systems, such as Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives are synthesized via oxidative processes, showcasing the compound's utility in creating structurally complex molecules with potential for pharmacological activity (El-Nabi, 2004).

c-Met Inhibitors Development

Moreover, this compound derivatives have been evaluated as c-Met inhibitors, which are crucial in cancer therapy. The synthesis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives and their biological evaluation against c-Met and ALK highlight the potential of this compound derivatives in the development of targeted cancer therapies (Liu et al., 2016).

Safety and Hazards

The safety information for “7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine” indicates that it may cause skin irritation, skin sensitization, serious eye irritation, and long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds have been known to target the fibroblast growth factor receptors (fgfrs) .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrrolopyridine derivatives, which are known to inhibit fgfrs .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .

properties

IUPAC Name |

7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-5-2-3-10-7(5)8(9)11-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDLYXBWYQGPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694603 | |

| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

930790-40-2 | |

| Record name | 7-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

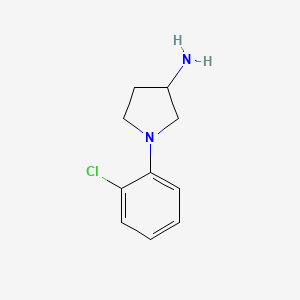

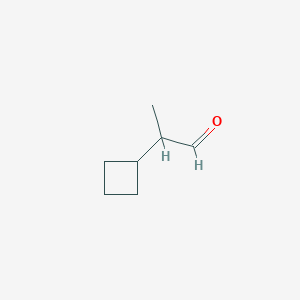

![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine](/img/structure/B1455375.png)

amino}acetic acid hydrochloride](/img/structure/B1455382.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)